
Dimethylxenon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylxenon is a hypothetical organometallic compound that features xenon as its central atom bonded to two methyl groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The unique properties of xenon, combined with the organic nature of the methyl groups, make this compound a subject of scientific curiosity and research.
Méthodes De Préparation
The synthesis of dimethylxenon involves several steps and specific reaction conditions. One common method includes the reaction of xenon difluoride with methyl lithium in an inert atmosphere. The reaction is typically carried out at low temperatures to prevent decomposition of the product. Industrial production methods are still under research, but scaling up the laboratory synthesis is a potential approach.
Analyse Des Réactions Chimiques
Dimethylxenon undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form xenon oxides.
Reduction: Can be reduced to xenon and methane using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions where the methyl groups can be replaced by other nucleophiles. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed include xenon oxides, xenon, and substituted xenon compounds.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a precursor for other xenon-containing compounds.
Biology: Investigated for its potential use in biological imaging due to the unique properties of xenon.
Medicine: Explored for its anesthetic properties, leveraging xenon’s known effects in anesthesia.
Mécanisme D'action
The mechanism of action of dimethylxenon involves its interaction with molecular targets through its xenon center. Xenon can form weak interactions with various biological molecules, affecting their function. The pathways involved include modulation of ion channels and receptors, which can lead to anesthetic effects.
Comparaison Avec Des Composés Similaires
Dimethylxenon can be compared with other xenon-containing compounds such as xenon difluoride and xenon tetroxide. Unlike these compounds, this compound features organic methyl groups, which impart unique properties and potential applications. Similar compounds include:
Xenon difluoride: Used as a fluorinating agent.
Xenon tetroxide: Known for its strong oxidizing properties.
Dimethyl sulfoxide: An organosulfur compound with similar structural features but different chemical properties.
Propriétés
Numéro CAS |
497165-66-9 |
|---|---|
Formule moléculaire |
C2H6Xe |
Poids moléculaire |
161.36 g/mol |
Nom IUPAC |
dimethylxenon |
InChI |
InChI=1S/C2H6Xe/c1-3-2/h1-2H3 |
Clé InChI |
OISKGTSBWAGJEG-UHFFFAOYSA-N |
SMILES canonique |
C[Xe]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14251300.png)
![Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]-](/img/structure/B14251309.png)
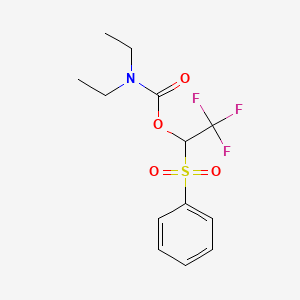
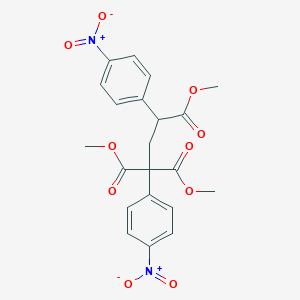

![2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one](/img/structure/B14251335.png)
![4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-](/img/structure/B14251338.png)
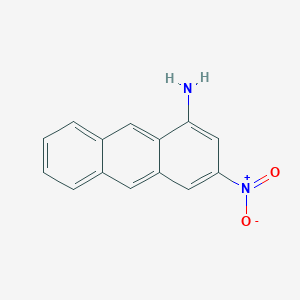
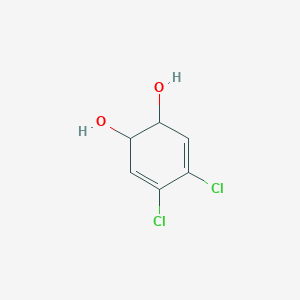
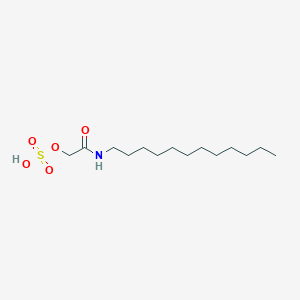
![4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one](/img/structure/B14251367.png)
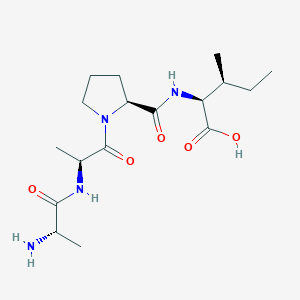
![Bis[(4-bromophenyl)methyl] methylphosphonate](/img/structure/B14251385.png)
